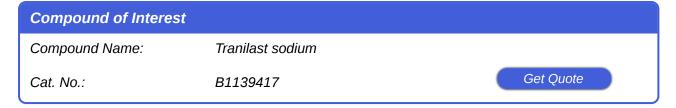


Long-term stability and storage conditions for Tranilast sodium powder

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Technical Support Center: Tranilast Sodium Powder

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the long-term stability and recommended storage conditions for **Tranilast sodium** powder. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental use.

Long-Term Stability and Storage

Proper storage of **Tranilast sodium** powder is critical to maintain its chemical integrity and ensure the reliability of experimental results. The following table summarizes the recommended storage conditions and observed stability based on available data.

Data Presentation: Stability of **Tranilast Sodium** Powder



Storage Condition	Duration	Observation
-20°C (Long-term)	Up to 3 years	Powder remains stable.[1]
2-8°C (Short-term)	Not specified	Recommended for shorter- term applications.[1]
Room Temperature	6 months	A novel respirable powder formulation of Tranilast showed only a slight decrease in fine particle fraction (from ~60% to ~54%), with no significant morphological changes.[2]
In DMSO Solution at -20°C	Up to 3 months	Demonstrates stability.[1]
Exposure to UVA/B Light	Not specified	Highly photodegradable in solution and as an amorphous solid dispersion. A crystalline solid dispersion formulation showed high photochemical stability.

Troubleshooting Guide & FAQs

This section addresses specific issues that researchers may encounter when working with **Tranilast sodium** powder.

Question: The **Tranilast sodium** powder has changed color (e.g., turned slightly yellow). Can I still use it?

Answer: **Tranilast sodium** powder should be a white to beige powder.[1] A significant color change may indicate degradation. It is highly recommended to use a fresh batch of the compound for your experiments to ensure data integrity. Exposure to light and moisture can accelerate degradation; always store the powder in a tightly sealed, light-resistant container.

Question: I need to prepare a stock solution of **Tranilast sodium**. What is the recommended solvent and how should I store the solution?

Troubleshooting & Optimization





Answer: **Tranilast sodium** is soluble in dimethyl sulfoxide (DMSO). For storage, a solution in DMSO can be kept at -20°C for up to three months.[1] It is advisable to prepare fresh solutions for sensitive experiments and to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Question: My experimental results are inconsistent. Could this be related to the stability of the **Tranilast sodium** I am using?

Answer: Inconsistent results can indeed be a consequence of compound degradation. To troubleshoot this, consider the following:

- Storage: Verify that the powder has been stored at the recommended temperature (-20°C for long-term storage) and protected from light and moisture.[1]
- Age of the compound: If the powder is old or has been stored improperly, it may have degraded.
- Solution stability: If you are using a stock solution, ensure it has been stored correctly and is within its stability window (e.g., up to 3 months at -20°C in DMSO).[1]
- Experimental conditions: Tranilast has been shown to be highly photodegradable.[3] Ensure that your experimental setup minimizes exposure to light, especially UV sources.

Question: How can I assess the purity and stability of my **Tranilast sodium** powder?

Answer: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess the purity of your **Tranilast sodium** and to detect the presence of any degradation products. While a specific validated method for **Tranilast sodium** is not publicly available in full detail, a general approach based on established guidelines can be followed.

Experimental Protocols

Forced Degradation Studies for Stability-Indicating Method Development

Forced degradation studies are essential for developing a stability-indicating analytical method. These studies help to identify potential degradation products and pathways. The following are general protocols based on ICH guidelines that can be adapted for **Tranilast sodium**.



· Acid Hydrolysis:

- o Dissolve Tranilast sodium in a suitable solvent.
- Add 0.1 N HCl and reflux for a specified period (e.g., 30 minutes) at a controlled temperature (e.g., 60°C).
- Neutralize the solution with an equivalent amount of 0.1 N NaOH.
- Dilute to a suitable concentration and analyze by HPLC.
- Base Hydrolysis:
 - Dissolve Tranilast sodium in a suitable solvent.
 - Add 0.1 N NaOH and reflux for a specified period (e.g., 30 minutes) at a controlled temperature (e.g., 60°C).
 - Neutralize the solution with an equivalent amount of 0.1 N HCl.
 - Dilute to a suitable concentration and analyze by HPLC.
- Oxidative Degradation:
 - Dissolve Tranilast sodium in a suitable solvent.
 - Add a solution of hydrogen peroxide (e.g., 3% v/v).
 - Store at room temperature for a specified period (e.g., 24 hours).
 - Dilute to a suitable concentration and analyze by HPLC.
- Photostability Testing:
 - Expose the solid powder and a solution of **Tranilast sodium** to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
 - A control sample should be protected from light.



- Analyze the exposed and control samples by HPLC at appropriate time points.
- Thermal Degradation:
 - Place the solid **Tranilast sodium** powder in a temperature-controlled oven at an elevated temperature (e.g., 60°C) for a specified period.
 - Analyze the sample by HPLC and compare it to a sample stored at the recommended long-term storage condition.

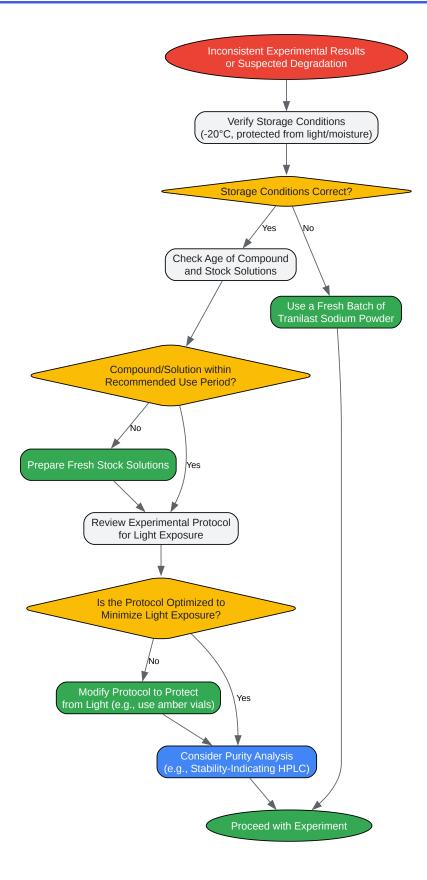
Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method should be able to separate the intact **Tranilast sodium** from all potential degradation products.

- Column: A C18 column is a common choice for the separation of small organic molecules.
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective. The pH of the buffer can be adjusted to optimize the separation.
- Detection: UV detection is suitable for Tranilast sodium. The detection wavelength should be chosen based on the UV spectrum of Tranilast sodium to ensure good sensitivity for both the parent drug and its degradation products.
- Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the complete separation of the main peak from any degradation peaks generated during forced degradation studies.

Visualizations

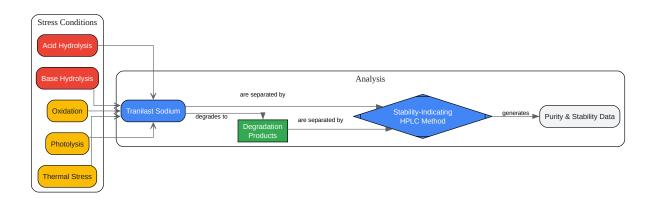




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Caption: Troubleshooting workflow for stability issues.





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Caption: Forced degradation study workflow.

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